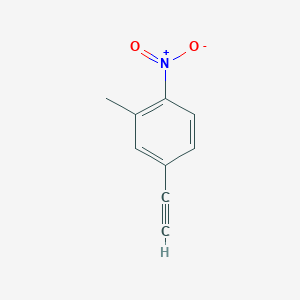![molecular formula C8H12N4O B062175 (1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane CAS No. 174953-96-9](/img/structure/B62175.png)
(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane, commonly referred to as L-655,708, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diazabicyclo compounds, which have been shown to have a wide range of biological activities. In
Mecanismo De Acción
L-655,708 is a selective antagonist of the GABAA receptor subtype containing the α5 subunit. This receptor subtype is predominantly expressed in the hippocampus, a brain region that is involved in learning and memory. By blocking the activity of this receptor subtype, L-655,708 can enhance cognitive function and memory.
Biochemical and Physiological Effects:
L-655,708 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and produce anticonvulsant effects. Additionally, L-655,708 has been shown to enhance cognitive function and memory. These effects are likely due to the compound's ability to block the activity of the GABAA receptor subtype containing the α5 subunit.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of L-655,708 is its selectivity for the GABAA receptor subtype containing the α5 subunit. This selectivity allows for more targeted studies of the effects of this receptor subtype on various physiological and behavioral processes. However, one of the limitations of L-655,708 is its relatively low potency, which can make it difficult to achieve the desired effects in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on L-655,708. One area of interest is the compound's potential applications in the treatment of addiction, depression, and schizophrenia. Additionally, further studies are needed to better understand the compound's effects on cognitive function and memory. Finally, there is a need for more potent and selective compounds that target the GABAA receptor subtype containing the α5 subunit.
Métodos De Síntesis
L-655,708 can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 1,2-diaminocyclohexane to form the corresponding amide. This amide is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. Finally, the N-acetyl derivative is reacted with hydrochloric acid to form L-655,708.
Aplicaciones Científicas De Investigación
L-655,708 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, L-655,708 has been shown to have potential applications in the treatment of addiction, depression, and schizophrenia.
Propiedades
Número CAS |
174953-96-9 |
|---|---|
Fórmula molecular |
C8H12N4O |
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
5-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H12N4O/c1-5-10-8(13-11-5)12-4-6-2-7(12)3-9-6/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
HSZCAANDZDLTKM-RNFRBKRXSA-N |
SMILES isomérico |
CC1=NOC(=N1)N2C[C@H]3C[C@@H]2CN3 |
SMILES |
CC1=NOC(=N1)N2CC3CC2CN3 |
SMILES canónico |
CC1=NOC(=N1)N2CC3CC2CN3 |
Sinónimos |
2,5-Diazabicyclo[2.2.1]heptane,2-(3-methyl-1,2,4-oxadiazol-5-yl)-,(1R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



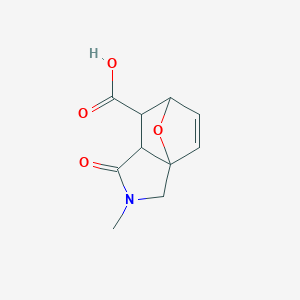

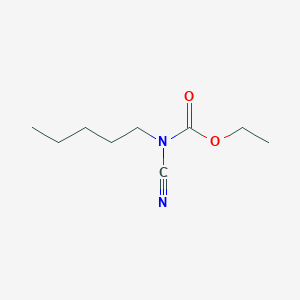
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
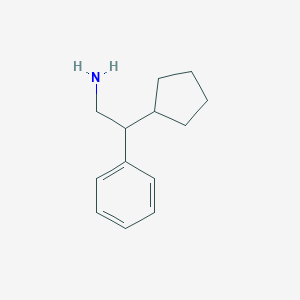



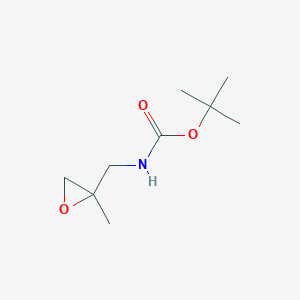
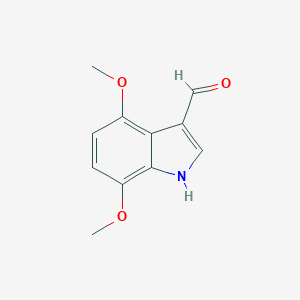
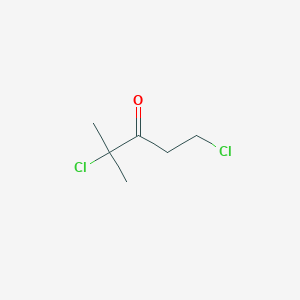
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
